N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often acting as antagonists or inhibitors . The exact interaction would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Some piperazine derivatives have been reported to exhibit significant effects on both allergic asthma and allergic itching
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative.
Substitution Reaction: The piperazine derivative is then subjected to a substitution reaction with 3-chlorophenyl groups to form the desired substituted piperazine.
Acetylation: Finally, the compound is acetylated to introduce the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound features a similar sulfonyl-phenyl-acetamide structure but with different substituents on the sulfonyl group.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: This compound is closely related, with a piperazine ring substituted with a sulfonyl-phenyl-acetamide group.
Uniqueness
N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the 3-chlorophenyl group on the piperazine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-5-7-18(8-6-16)26(24,25)22-11-9-21(10-12-22)17-4-2-3-15(19)13-17/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEJOQREZRTQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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